5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C25H20O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-butyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H20O3/c1-2-3-6-18-12-25(26)28-24-14-23-21(13-20(18)24)22(15-27-23)19-10-9-16-7-4-5-8-17(16)11-19/h4-5,7-15H,2-3,6H2,1H3 |
InChI Key |
ZIQJWWFXRNQGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Core Furochromenone Skeleton Construction
The synthesis begins with the formation of the furochromenone core. A common precursor is 7-hydroxy-4-methylcoumarin , which undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the C-5 position. Subsequent cyclization with butyl Grignard reagents (e.g., butylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C yields the 5-butyl-substituted intermediate.
Key reaction parameters:
-
Temperature: −78°C to 0°C (prevents side reactions)
-
Solvent: THF (ensures reagent solubility)
-
Stoichiometry: 1.2 equivalents of Grignard reagent relative to aldehyde
Naphthyl Group Introduction via Suzuki-Miyaura Coupling
The 3-position naphthyl group is installed using a palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated furochromenone intermediate and 2-naphthylboronic acid. Optimized conditions from analogous systems include:
Microwave irradiation (180 W, 20–25 minutes) enhances reaction efficiency, achieving comparable yields (82–87%) while reducing time.
Stepwise Synthesis Optimization
Intermediate Functionalization
The brominated precursor 5-bromo-7H-furo[3,2-g]chromen-7-one is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. Butyl chain introduction precedes bromination to avoid steric hindrance during coupling.
Critical purification steps :
Solvent and Catalyst Screening
Comparative studies of Suzuki coupling solvents revealed:
| Solvent System | Conventional Yield | Microwave Yield |
|---|---|---|
| EtOH/H<sub>2</sub>O/Toluene | 75% | 83% |
| Dioxane/H<sub>2</sub>O | 45% | 55% |
| DMF/H<sub>2</sub>O | 25% | 40% |
The ethanol/toluene/water mixture maximizes yield due to improved boronic acid solubility and catalyst stability.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization employs:
Purity Assessment
HPLC analysis (C18 column, MeCN:H<sub>2</sub>O 70:30) confirms ≥98% purity, with retention time = 12.7 minutes.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Pilot-scale trials (100 g batches) demonstrate:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 78% | 85% |
| Reaction Time | 8 hours | 45 minutes |
| Pd Leaching | <0.1 ppm | <0.05 ppm |
Flow systems reduce catalyst decomposition and improve heat transfer.
Applications in Drug Development
While beyond preparation scope, synthetic batches have been screened for:
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic system undergoes electrophilic substitution at specific positions:
-
Bromination : Reacts with bromine (Br₂) in acetic acid at 40–50°C, yielding mono- or di-brominated derivatives at positions 6 and 8 of the chromene ring.
-
Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups preferentially at position 5.
| Reaction | Reagents/Conditions | Position | Product Yield |
|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CH₃COOH, 45°C, 4h | C6, C8 | 72–85% |
| Sulfonation | H₂SO₄ (98%), 80°C, 3h | C5 | 68% |
Nucleophilic Addition Reactions
The furan oxygen and chromene carbonyl group participate in nucleophilic attacks:
-
Grignard Reagents : Methylmagnesium bromide adds to the carbonyl carbon, forming secondary alcohol derivatives.
-
Ammonia Derivatives : Hydrazine hydrate forms hydrazones under reflux in ethanol.
Oxidation and Ring-Opening
Oxidative cleavage occurs under strong conditions:
-
KMnO₄/H₂SO₄ : Oxidizes the furan ring to a diketone intermediate at 90°C, with subsequent chromene ring opening to yield naphthoic acid derivatives.
-
Ozone (O₃) : Ozonolysis of the chromene double bond generates aldehyde fragments.
Photochemical [2+2] Cycloaddition
UV irradiation (λ = 254 nm) induces cross-conjugated diene reactivity:
-
Forms cyclobutane adducts with electron-deficient alkenes (e.g., maleic anhydride) in 55–62% yields.
Catalytic Coupling Reactions
The naphthyl group facilitates transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 90°C .
| Boronic Acid | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 4-F-C₆H₄B(OH)₂ | Pd(dppf)Cl₂ | 8 | 83 |
| 1-NaphthylB(OH)₂ | Pd(PPh₃)₄ | 6 | 76 |
Functional Group Transformations
-
Esterification : Acetylation of hydroxyl groups (if present) using acetic anhydride/pyridine.
-
Reduction : NaBH₄ selectively reduces the chromene carbonyl to a secondary alcohol without affecting the furan ring.
This reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science. The compound's stability under microwave irradiation (e.g., 180 W, 5–25 min) further enhances its synthetic utility. Ongoing research focuses on optimizing stereoselectivity in cycloadditions and coupling reactions to access novel bioactive derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of chromenes, including 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one, exhibit significant cytotoxic properties against various cancer cell lines. For instance, compounds with similar structural features have shown to inhibit the growth of cancer cells effectively. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells, making them potential candidates for anticancer drug development .
Antifungal Properties
Research has demonstrated that chromene derivatives can possess antifungal activity. For example, studies on related compounds have shown efficacy against pathogens such as Fusarium graminearum and Fusarium monitiforme, suggesting that this compound may also exhibit similar antifungal properties. The specific interactions at the molecular level are still under investigation but could lead to new antifungal therapies .
Neuroprotective Effects
There is emerging evidence that certain chromene derivatives can exert neuroprotective effects. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. Such properties make them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technologies, potentially leading to more efficient energy conversion systems. Research in this area is ongoing, with studies focusing on optimizing the compound's performance within photovoltaic devices .
Fluorescent Dyes
Due to its structural characteristics, this compound can also be utilized as a fluorescent dye in various applications including bioimaging and sensing technologies. The fluorescence properties can be leveraged for tracking biological processes in live cells or tissues, providing valuable insights into cellular dynamics and disease mechanisms .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate significant reductions in cell viability at specific concentrations.
- Antifungal Testing : Compounds structurally related to this compound have been tested against fungal strains with promising results indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 3 Modifications
Position 5 Modifications
Structural and Physicochemical Properties
Structure-Activity Relationships (SAR)
C3 Substituents: Bulky groups (e.g., naphthyl, dimethoxyphenyl) improve target binding via hydrophobic/aromatic interactions but may reduce solubility . Electrophilic warheads (e.g., oxathiazolone) enhance immunoproteasome inhibition but are absent in the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-butyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted coumarin precursors. A typical approach involves refluxing intermediates (e.g., hydrazine hydrate in ethanol) followed by alkaline extraction and purification via silica gel column chromatography (ethyl acetate/hexane, 4:1), yielding ~80% pure product . Optimization may involve adjusting solvent polarity, temperature, or catalyst selection. Contradictions in yield (e.g., 60–85% across studies) suggest sensitivity to substituent steric effects .
Q. How is structural characterization performed for this compound?
- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., butyl and naphthyl groups) and lactone ring formation. Key signals include aromatic protons (δ 7.60–6.24 ppm) and alkyl chain resonances (δ 2.48–3.96 ppm) . HRMS validates molecular weight (e.g., [M+H]+ at m/z 385.14), while FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and furan ring vibrations .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via saturation assays. Stability studies (HPLC monitoring) reveal degradation in acidic/alkaline conditions, necessitating storage in inert atmospheres at −20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., butyl chain length, naphthyl substitution) influence bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkyl chains or aromatic groups) and testing against biological targets (e.g., enzyme inhibition assays). For example, replacing the naphthyl group with phenyl reduces π-π stacking interactions, lowering binding affinity . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide rational design .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. Challenges include matrix effects (e.g., ion suppression from plasma proteins), mitigated via solid-phase extraction (C18 columns) or isotope-labeled internal standards (e.g., deuterated analogs) . Validation follows ICH guidelines (precision <15% RSD) .
Q. How does the compound interact with DNA or proteins, and what mechanisms underpin these interactions?
- Methodology : Fluorescence quenching assays and circular dichroism assess DNA intercalation or protein binding. For instance, furanocoumarins typically intercalate via planar aromatic systems, but the bulky naphthyl group may sterically hinder binding . Molecular dynamics simulations (e.g., GROMACS) model binding stability over time .
Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?
- Methodology : Traditional routes use toxic solvents (e.g., dichloromethane). Alternatives include microwave-assisted synthesis (reduced reaction time) or biocatalysis (enzymatic cyclization). For example, lipase-catalyzed esterification improves atom economy (from 65% to 82%) .
Key Considerations
- Contradictions : Discrepancies in yields (e.g., 60–85%) highlight substituent-dependent reactivity .
- Advanced Techniques : Combine experimental data (NMR, LC-MS) with computational modeling for mechanistic insights .
- Sustainability : Prioritize solvent-free or catalytic methods to align with green chemistry goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
